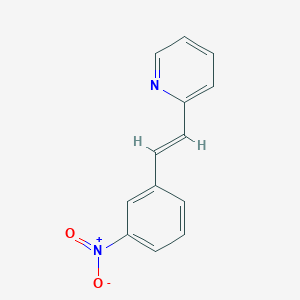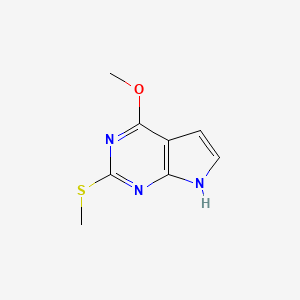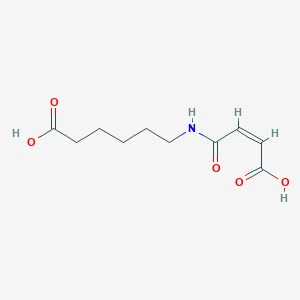
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Fluoro-2-methoxyphenylboronic acid” and “2-Fluoro-5-methoxyphenylboronic acid” are laboratory chemicals . They are used in research and development and are not intended for medicinal, household, or other uses .
Synthesis Analysis
These compounds are used as reactants in various chemical reactions. For example, they are involved in Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The molecular formula for these compounds is FC6H3(OCH3)B(OH)2 .Chemical Reactions Analysis
These compounds are involved in various chemical reactions, including Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .Physical And Chemical Properties Analysis
These compounds are solid at room temperature. The melting point of “5-Fluoro-2-methoxyphenylboronic acid” is between 144-153 °C . The melting point of “2-Fluoro-5-methoxyphenylboronic acid” is between 194-196 °C .Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Structure
- Crystal Structure Analysis : The study by Nayak et al. (2013) provides detailed crystallographic data of a related compound, showing the spatial arrangement and hydrogen bonding that could inform the design of new molecules with specific properties for scientific research (Nayak et al., 2013).
Analytical Chemistry
- Development of Sensitive ELISA : Zhang et al. (2008) describe the synthesis of haptens closely related to 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid for the development of an enzyme-linked immunosorbent assay (ELISA), demonstrating its application in detecting insecticide residues in fruit samples (Zhang et al., 2008).
Fluorescence Studies
- Fluorescence Quenching Studies : Research on boronic acid derivatives closely related to the target compound has shown how these molecules interact with anilines, providing insights into fluorescence quenching mechanisms that can be applied in developing fluorescent probes and sensors (Geethanjali et al., 2015).
Synthetic Chemistry
- Synthetic Applications : The work by Pimenova et al. (2003) on synthesizing and reacting various derivatives provides insights into the chemical reactivity of the core structure, which can be useful in synthesizing new drugs or materials with specific functions (Pimenova et al., 2003).
Biological Applications
- Antimicrobial Activity : Research into novel Schiff bases using derivatives has shown significant antimicrobial activity, suggesting that similar structures, including 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid, could be explored for potential antibacterial and antifungal applications (Puthran et al., 2019).
Molecular Docking and Drug Design
- Drug Design Insights : Studies involving molecular docking and structural analysis of related compounds provide valuable information for the design of new molecules with potential therapeutic applications, highlighting the importance of 4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid in medicinal chemistry research (Vanasundari et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c1-16-10-4-2-7(12)6-8(10)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZAYFOSFZMGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424656 |
Source


|
| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
CAS RN |
49800-56-8 |
Source


|
| Record name | 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

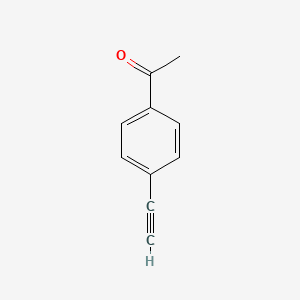
![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)
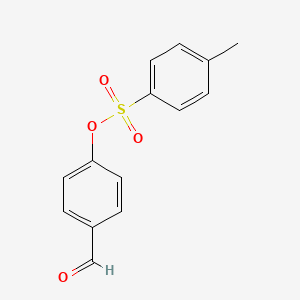
![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)
![6-(tert-Butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1309945.png)
![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1309951.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

